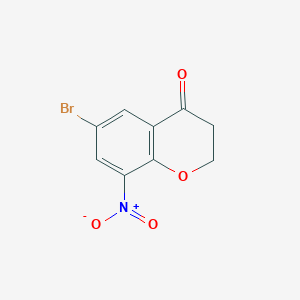
2-Bromo-4-(trifluoromethoxy)benzyl alcohol
Descripción general
Descripción
2-Bromo-4-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C8H6BrF3O2 It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a benzyl alcohol moiety
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol involves interactions with its targets that lead to changes at the molecular level. For instance, in a free radical reaction, a bromine atom is lost, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH), leading to a series of reactions .
Biochemical Pathways
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which involve the formation of carbon–carbon bonds and can affect various biochemical pathways.
Pharmacokinetics
The compound’s physical form is a liquid , which could potentially influence its bioavailability.
Result of Action
The compound’s involvement in reactions such as free radical bromination, nucleophilic substitution, and oxidation suggests that it may have significant effects at the molecular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored at a temperature of 2-8°C , suggesting that temperature could influence its stability. Additionally, the compound’s efficacy could be influenced by factors such as pH, the presence of other chemicals, and specific conditions in the biological environment where it is used.
Análisis Bioquímico
Biochemical Properties
2-Bromo-4-(trifluoromethoxy)benzyl alcohol plays a significant role in biochemical reactions, particularly those involving the benzylic position. It can undergo free radical bromination, nucleophilic substitution, and oxidation reactions . The compound interacts with enzymes such as N-bromosuccinimide (NBS), which facilitates the formation of succinimide radicals. These radicals can further interact with hydrogen atoms at the benzylic position, leading to the formation of various intermediates . Additionally, this compound can participate in reactions with other biomolecules, influencing their activity and stability.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular proteins and enzymes can lead to changes in the phosphorylation status of key signaling molecules, thereby modulating signal transduction pathways. Furthermore, this compound can affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it can inhibit the activity of enzymes involved in oxidative stress responses, thereby modulating the cellular redox state. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at temperatures between 2-8°C to maintain its stability . Over time, the compound may undergo degradation, leading to the formation of by-products that can influence its activity. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes such as cytochrome P450, which are responsible for the metabolism of xenobiotics. These interactions can lead to the formation of metabolites that can further participate in biochemical reactions. The compound can also affect metabolic flux, altering the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be transported into the mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol typically involves the bromination of 4-(trifluoromethoxy)benzyl alcohol. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another approach involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This method is advantageous due to its mild reaction conditions and high selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(trifluoromethoxy)benzyl alcohol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as ammonia, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2-Bromo-4-(trifluoromethoxy)benzaldehyde or 2-Bromo-4-(trifluoromethoxy)benzoic acid.
Reduction: 4-(Trifluoromethoxy)benzyl alcohol.
Substitution: 2-Amino-4-(trifluoromethoxy)benzyl alcohol, 2-Mercapto-4-(trifluoromethoxy)benzyl alcohol, or 2-Alkoxy-4-(trifluoromethoxy)benzyl alcohol.
Aplicaciones Científicas De Investigación
2-Bromo-4-(trifluoromethoxy)benzyl alcohol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential pharmaceutical intermediate in the synthesis of drugs with improved efficacy and safety profiles. Its trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation. It is also employed in the synthesis of agrochemicals and specialty chemicals.
Comparación Con Compuestos Similares
2-Bromo-4-(trifluoromethoxy)benzyl alcohol can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)benzyl alcohol: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-4-fluorobenzyl alcohol: Contains a fluorine atom instead of the trifluoromethoxy group, leading to variations in chemical properties and biological activities.
2-(Trifluoromethyl)benzyl bromide:
The uniqueness of this compound lies in its combination of the bromine atom and the trifluoromethoxy group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various research and industrial applications.
Propiedades
IUPAC Name |
[2-bromo-4-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWJYAPZRFZVRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



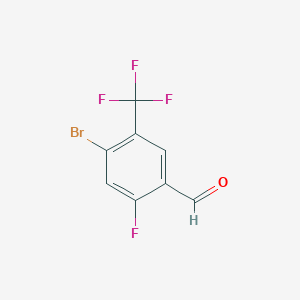
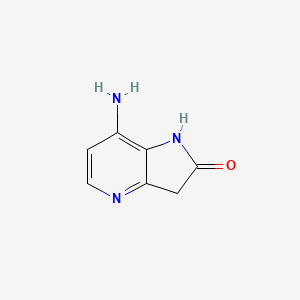


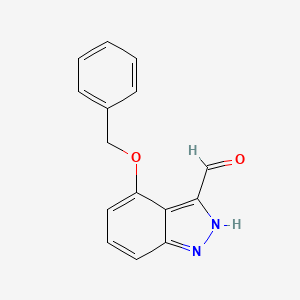
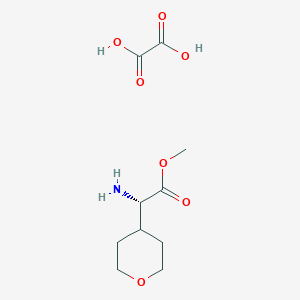
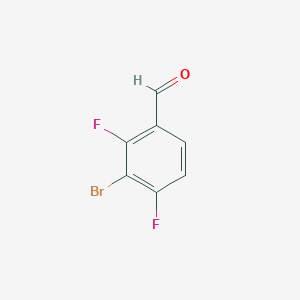
![3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1378425.png)
![Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate](/img/structure/B1378426.png)
![4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride](/img/structure/B1378428.png)
![1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride](/img/structure/B1378429.png)
